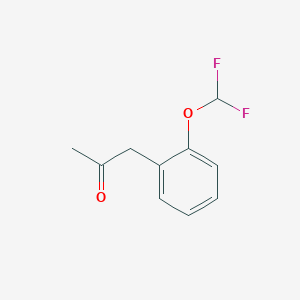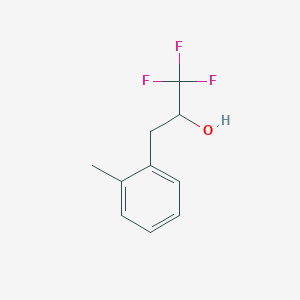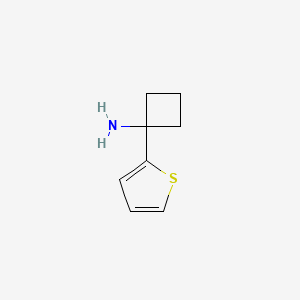
Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of aromatic esters It features a methoxy group and a fluoro substituent on the benzene ring, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 4-fluoro-2-methoxybenzoic acid with methyl 3-oxopropanoate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous-flow synthesis techniques. These methods allow for better control over reaction parameters, improved safety, and higher yields. The use of automated systems and optimized reaction conditions ensures the efficient production of the compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 4-hydroxy-2-methoxybenzoic acid derivatives.
Reduction: Formation of 3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the benzene ring can influence the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate
- Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate
- Methyl 3-(4-fluoro-2-hydroxyphenyl)-3-oxopropanoate
Uniqueness
Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate is unique due to the presence of both a fluoro and a methoxy group on the benzene ring. This combination of substituents can enhance the compound’s reactivity and selectivity in chemical reactions. Additionally, the fluoro group can improve the compound’s stability and bioavailability in biological systems compared to its chloro or bromo analogs .
Propiedades
Fórmula molecular |
C11H11FO4 |
|---|---|
Peso molecular |
226.20 g/mol |
Nombre IUPAC |
methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11FO4/c1-15-10-5-7(12)3-4-8(10)9(13)6-11(14)16-2/h3-5H,6H2,1-2H3 |
Clave InChI |
DWAGEXWHZWSFBK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)F)C(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















